molecular formula C9H9NO B3189218 1,2-Benzisoxazole, 3,6-dimethyl- CAS No. 29505-13-3

1,2-Benzisoxazole, 3,6-dimethyl-

Cat. No.: B3189218
CAS No.: 29505-13-3
M. Wt: 147.17 g/mol
InChI Key: HKNZBOPOGJYIIO-UHFFFAOYSA-N
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Description

1,2-Benzisoxazole, 3,6-dimethyl- is a heterocyclic aromatic organic compound It consists of a benzene ring fused to an isoxazole ring, with two methyl groups attached at the 3rd and 6th positions of the isoxazole ring

Preparation Methods

The synthesis of 1,2-Benzisoxazole, 3,6-dimethyl- typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, catalyzed by copper (I) or ruthenium (II) catalysts . This reaction is favored due to its efficiency and the relatively mild conditions required. Industrial production methods often employ similar cycloaddition reactions but on a larger scale, utilizing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1,2-Benzisoxazole, 3,6-dimethyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1,2-Benzisoxazole, 3,6-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Benzisoxazole, 3,6-dimethyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an antagonist to serotonin and dopamine receptors, similar to other benzisoxazole derivatives . This interaction can modulate neurotransmitter activity, leading to therapeutic effects in conditions like schizophrenia and epilepsy.

Comparison with Similar Compounds

1,2-Benzisoxazole, 3,6-dimethyl- can be compared to other benzisoxazole derivatives such as:

What sets 1,2-Benzisoxazole, 3,6-dimethyl- apart is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3,6-dimethyl-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-3-4-8-7(2)10-11-9(8)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNZBOPOGJYIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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